molecular formula C22H15N3O3S B3508548 4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde

4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde

Cat. No.: B3508548
M. Wt: 401.4 g/mol
InChI Key: JPHCBZNVBOMIJG-UHFFFAOYSA-N
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Description

4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a nitro group, and a benzaldehyde moiety

Properties

IUPAC Name

4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O3S/c26-14-15-11-12-19(18(13-15)25(27)28)29-22-23-20(16-7-3-1-4-8-16)21(24-22)17-9-5-2-6-10-17/h1-14H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHCBZNVBOMIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SC3=C(C=C(C=C3)C=O)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized by reacting benzil with ammonium acetate in the presence of acetic acid.

    Introduction of the Sulfanyl Group: The imidazole derivative is then reacted with thiourea to introduce the sulfanyl group.

    Nitration: The compound is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Formylation: Finally, the aldehyde group is introduced through a formylation reaction using Vilsmeier-Haack reagent.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and automated systems to streamline the process.

Chemical Reactions Analysis

4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.

Scientific Research Applications

4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of materials with specific properties, such as nonlinear optical materials and sensors.

Mechanism of Action

The mechanism of action of 4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfanyl group may also play a role in modulating the compound’s activity by forming disulfide bonds with thiol-containing proteins.

Comparison with Similar Compounds

4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde can be compared with other similar compounds, such as:

    4-(4,5-diphenyl-1H-imidazol-2-yl)phenol: This compound lacks the nitro and sulfanyl groups, making it less reactive in certain chemical reactions.

    4-(4,5-diphenyl-1H-imidazol-2-yl)tetrazoloquinoline: This compound contains a tetrazole ring, which imparts different chemical and biological properties.

    4,5-diphenyl-1H-imidazol-2-yl)phenol: This compound is structurally similar but lacks the nitro and aldehyde groups, affecting its reactivity and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde
Reactant of Route 2
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4-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-3-nitrobenzaldehyde

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